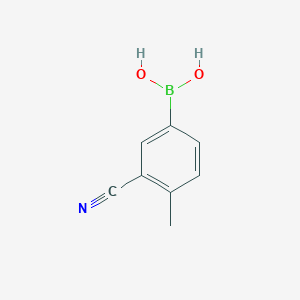
3-氰基-4-甲基苯硼酸
描述
Chemical Reactions Analysis
科学研究应用
Suzuki–Miyaura Coupling
- Summary of the Application: The Suzuki–Miyaura (SM) coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . It’s known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent . “3-Cyano-4-methylphenylboronic acid” can be used as one such organoboron reagent.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the SM coupling being performed. However, the general process involves the conjoining of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond . Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
- Results or Outcomes: The outcomes of these reactions are new carbon–carbon bonds, which are fundamental in the synthesis of many organic compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the exact nature of the SM coupling being performed.
Pd-catalyzed Direct Arylation
- Summary of the Application: Pd-catalyzed direct arylation is a method used to form carbon-carbon bonds . “3-Cyano-4-methylphenylboronic acid” can be used as a reagent in this process.
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the arylation being performed. However, the general process involves the use of a palladium catalyst to facilitate the formation of new carbon-carbon bonds .
- Results or Outcomes: The outcomes of these reactions are new carbon-carbon bonds, which are fundamental in the synthesis of many organic compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the exact nature of the arylation being performed.
Synthesis of 2
- Summary of the Application: “3-Cyano-4-methylphenylboronic acid” can be used in the synthesis of 2 .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the synthesis being performed. However, the general process involves the use of “3-Cyano-4-methylphenylboronic acid” as a reagent in the synthesis of 2 .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which are fundamental in the synthesis of many organic compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the exact nature of the synthesis being performed.
Tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence
- Summary of the Application: “3-Cyano-4-methylphenylboronic acid” can be used in a tandem-type Pd (II)-catalyzed oxidative Heck reaction and intramolecular C-H amidation sequence .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the reaction being performed. However, the general process involves the use of “3-Cyano-4-methylphenylboronic acid” as a reagent in the reaction .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which are fundamental in the synthesis of many organic compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the exact nature of the reaction being performed.
Copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides
- Summary of the Application: “3-Cyano-4-methylphenylboronic acid” can be used in a copper-mediated ligandless aerobic fluoroalkylation of arylboronic acids with fluoroalkyl iodides .
- Methods of Application or Experimental Procedures: The specific methods of application or experimental procedures would depend on the exact nature of the reaction being performed. However, the general process involves the use of “3-Cyano-4-methylphenylboronic acid” as a reagent in the reaction .
- Results or Outcomes: The outcomes of these reactions are new organic compounds, which are fundamental in the synthesis of many organic compounds . The specific results or outcomes, including any quantitative data or statistical analyses, would depend on the exact nature of the reaction being performed.
属性
IUPAC Name |
(3-cyano-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BNO2/c1-6-2-3-8(9(11)12)4-7(6)5-10/h2-4,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFFJLRZTXUFIRI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1)C)C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40681872 | |
| Record name | (3-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyano-4-methylphenylboronic acid | |
CAS RN |
911210-49-6 | |
| Record name | (3-Cyano-4-methylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40681872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Cyano-4-methylphenylboronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 5-((4-bromo-2-chlorophenyl)amino)-4-fluoro-1-methyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B1463699.png)
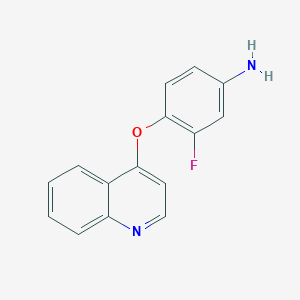
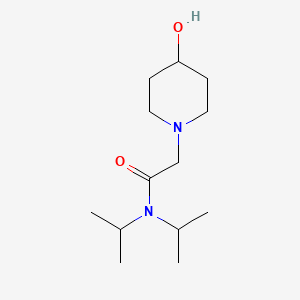
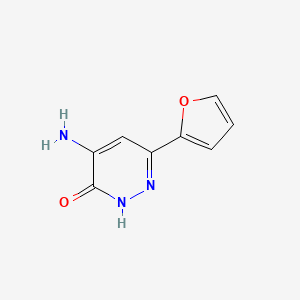
![2-[4-(hydroxymethyl)piperidin-1-yl]-N-(3-methoxypropyl)acetamide](/img/structure/B1463708.png)
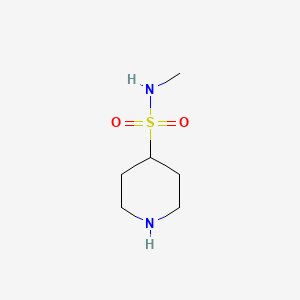
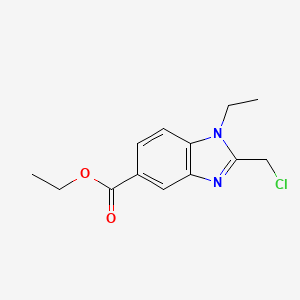
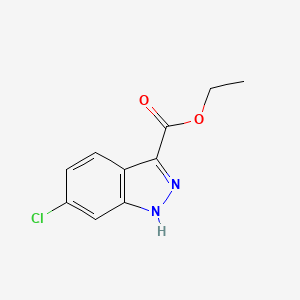
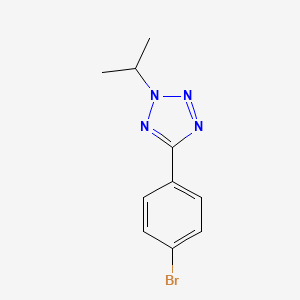
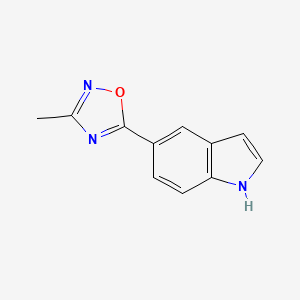
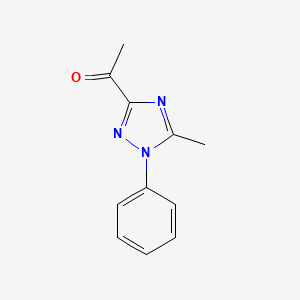
![Ethyl 3-chloroimidazo[1,5-a]pyridine-1-carboxylate](/img/structure/B1463720.png)
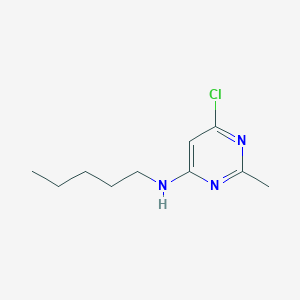
![(2-Fluoro-5-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)amine](/img/structure/B1463722.png)